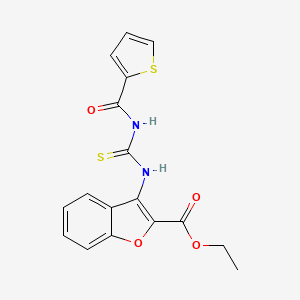

![molecular formula C7H12N4O B2569506 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea CAS No. 1546434-05-2](/img/structure/B2569506.png)

1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea” is a compound with the CAS Number: 1546434-05-2 . It has a molecular weight of 168.2 . Imidazole, a key component of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole, the core of this compound, was first synthesized by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities and have become an important synthon in the development of new drugs .Molecular Structure Analysis

The molecular structure of imidazole, a part of this compound, contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature, i.e., it shows both acidic and basic properties . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .Applications De Recherche Scientifique

Efficient Catalysis

Transesterification and Acylation Reactions : Imidazol-2-ylidenes, a type of N-heterocyclic carbenes (NHC), including derivatives similar to 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea, have shown efficiency as catalysts in transesterification involving various esters and alcohols. These catalysts facilitate acylation of alcohols with enol acetates at room temperature, demonstrating their potential in synthetic organic chemistry for esterification and protection reactions (Grasa, Gueveli, Singh, & Nolan, 2003).

Photocatalytic Applications

Oxidation of Ethylene Thiourea : Studies involving photocatalytic oxidation of ethylene thiourea in the presence of photosensitizers have highlighted the role of imidazoline derivatives in enhancing reaction rates under specific conditions. Such applications point towards environmental and synthetic utility in photocatalysis (Kathuria & Dhamiwal, 2016).

Corrosion Inhibition

Protection of Metals : Imidazoline and its derivatives have been evaluated for their effectiveness as corrosion inhibitors in acidic media. The electrochemical behavior suggests that compounds with imidazoline structure offer protection against corrosion, making them valuable in materials science for extending the life of metals in corrosive environments (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Polymer Science

Double Hydrophilic Block Copolymers : Research into imidazolium-based ionic liquid (IL) monomers has led to the development of double hydrophilic block copolymers (DHBCs). These materials exhibit ionic responsiveness and have potential applications in various areas of polymer science, including drug delivery systems and materials engineering (Vijayakrishna et al., 2008).

Green Chemistry

Ionic Liquid Catalysts for Synthesis : The synthesis of dihydropyrimidinones under solvent-free conditions using acidic ionic liquids as catalysts demonstrates the compound's role in promoting green chemistry by minimizing hazardous solvents. This approach aligns with the principles of sustainable and environmentally friendly chemical processes (Sajjadifar, Nezhad, & Darvishi, 2013).

Safety and Hazards

Orientations Futures

Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of a new drug that overcomes these problems . Therefore, the future direction could be the development of novel drugs using imidazole and its derivatives.

Mécanisme D'action

Target of Action

Imidazole-containing compounds are known for their broad range of biological activities. They are the core of many natural products such as histidine, purine, and histamine . .

Mode of Action

The mode of action of imidazole-containing compounds can vary widely depending on the specific compound and its targets. Some imidazole derivatives show activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Biochemical Pathways

Imidazole is a key component in several biochemical pathways due to its presence in important biomolecules like histidine and histamine

Pharmacokinetics

The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). Imidazole itself is highly soluble in water and other polar solvents , which can influence its pharmacokinetics

Result of Action

The result of a compound’s action depends on its targets and mode of action. As mentioned, imidazole derivatives can have a wide range of biological activities

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Imidazole is amphoteric in nature, meaning it can act as both an acid and a base . This could potentially influence how “1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea” interacts with its environment.

Propriétés

IUPAC Name |

1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-8-7(12)10-3-2-6-4-9-5-11-6/h4-5H,2-3H2,1H3,(H,9,11)(H2,8,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPWSTNZQBVQAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCCC1=CN=CN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea | |

CAS RN |

1546434-05-2 |

Source

|

| Record name | 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-Chloropropanoyl)pyrrolidin-3-yl]-3,3,3-trifluoropropanamide](/img/structure/B2569426.png)

![N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2569429.png)

![4-tert-butyl-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2569430.png)

![2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2569431.png)

![4-(indolin-1-ylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2569436.png)

![3-cinnamyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2569441.png)